2-Bromo-3-nitrophenol
Overview
Description
2-Bromo-3-nitrophenol is a useful research compound. Its molecular formula is C6H4BrNO3 and its molecular weight is 218 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Copper(II) and iron(III) complexes involving 2-Bromo-3-nitrophenol derivatives exhibit high thermal stability and antimicrobial activity against various bacteria and fungi, suggesting potential applications in the field of microbiology and pharmaceuticals (Tavman et al., 2010).
In photochemistry, the ferroin-bromate-4-nitrophenol reaction demonstrates complex spatiotemporal behavior, particularly under illumination, which significantly affects temporal oscillations and wave activities. This highlights its potential in studying dynamic chemical processes (Bell & Wang, 2015).
The study of nitrophenols and nitrophenolates in solutions reveals significant insights into their environmental impacts and photochemical reactions. Understanding their photochemical degradation is crucial for environmental science and pollution control (Bailey-Darland, Krueger, & Fang, 2023).
A novel method for synthesizing 2-bromo-4-nitrophenol demonstrates an efficient process suitable for commercial production, with a target product yield of 55.8%, indicating its importance in industrial chemistry (Li Zi-ying, 2008).
The cyclization of 2-(3-halopropyl)-4-nitrophenols is influenced by macrotricyclic ammonium salts, suggesting applications in organic synthesis and catalysis (Schmidtchen, 1986).
Cupriavidus sp. strain NyZ375, a newly isolated bacterial species, can degrade 2-bromo-4-nitrophenol in soil, indicating its potential in bioremediation and environmental cleanup (Li et al., 2019).
Nitrophenols, including this compound derivatives, can be effectively removed from methanogenic systems, highlighting their importance in wastewater treatment and pollution control (Haghighi Podeh, Bhattacharya, & Qu, 1995).
Nanocatalytic assemblies using polymeric material supported monometallic nanoparticles are promising for the catalytic reduction of nitrophenols, which could benefit human health and aquatic life (Din et al., 2020).
Safety and Hazards
2-Bromo-3-nitrophenol is considered hazardous. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be stored under inert gas (nitrogen or argon) at 2–8 °C .
Future Directions
Mechanism of Action
Target of Action
Similar compounds like bronopol (2-bromo-2-nitro-1,3-propanediol) have wide-spectrum antimicrobial properties
Mode of Action
In the case of Bronopol, it acts as a biocide and preservative, inhibiting the growth of various bacteria . If 2-Bromo-3-nitrophenol has similar properties, it might interact with its targets by disrupting essential biological processes, but this is purely speculative and requires experimental validation.
Biochemical Pathways
Related compounds like 2-chloro-4-nitrophenol are degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria . If this compound follows a similar degradation pathway, it could potentially affect the metabolic processes associated with this pathway.
Pharmacokinetics
Its lipophilicity and water solubility, which can impact bioavailability, are predicted to be moderate . .
Result of Action
If it acts similarly to Bronopol, it might exhibit antimicrobial effects by inhibiting the growth of various bacteria . .
Biochemical Analysis
Biochemical Properties
2-Bromo-3-nitrophenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . For instance, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and these enzymes can lead to the formation of enzyme-inhibitor complexes, resulting in the inhibition of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. At lower concentrations, this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS) . This oxidative stress can lead to the activation of various cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect gene expression by modulating the activity of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a crucial role in the regulation of immune responses and inflammation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules, including enzymes and proteins. One of the primary mechanisms is the inhibition of enzyme activity through the formation of enzyme-inhibitor complexes . For example, this compound can bind to the active site of cytochrome P450 enzymes, preventing the enzymes from catalyzing their reactions . This inhibition can lead to the accumulation of substrates and the depletion of products, thereby disrupting normal cellular metabolism. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components such as DNA, proteins, and lipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal laboratory conditions, but it can degrade when exposed to light, heat, or oxidizing agents . Over time, the degradation of this compound can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can cause persistent oxidative stress and chronic inflammation, which can ultimately lead to cellular dysfunction and tissue damage .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can induce mild oxidative stress and transient changes in cellular metabolism . At higher doses, this compound can cause significant toxicity, including liver and kidney damage, due to the accumulation of reactive oxygen species and the depletion of antioxidant defenses . In some cases, high doses of this compound have been associated with adverse effects such as weight loss, lethargy, and even mortality in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of hydroxylated metabolites . The hydroxylated metabolites can undergo further conjugation reactions, such as glucuronidation or sulfation, to form more water-soluble compounds that can be excreted from the body . The metabolism of this compound can also affect metabolic flux and alter the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties . The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich tissues . Additionally, this compound can interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . The localization and accumulation of this compound in specific tissues can affect its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . The compound can be targeted to these organelles through specific targeting signals or post-translational modifications . In the mitochondria, this compound can interfere with the electron transport chain, leading to the generation of reactive oxygen species and the disruption of cellular energy production . The localization of this compound in the cytoplasm can also affect various cellular processes, including signal transduction and gene expression .
Properties
IUPAC Name |
2-bromo-3-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-6-4(8(10)11)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVRWIBVVHOHNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429111 | |
Record name | 2-bromo-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101935-40-4 | |
Record name | 2-bromo-3-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-3-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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